6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties : A study by Sugihara, Sugimura, and Murata (1983) focused on synthesizing derivatives of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one, specifically 3a,8a-Dihydrocyclopent[a]inden-3(8H)-one. This compound was created through a ketone transposition followed by the introduction of a double bond, and its photochemical behavior was also examined (Sugihara, Sugimura, & Murata, 1983).
Catalytic Applications : Maiti, Sridharan, and Menéndez (2010) conducted research on the application of indium trichloride as a catalyst in a four-component reaction involving aliphatic amines, β-ketoesters, α,β-unsaturated aldehydes, and ethanol. This study is relevant to the synthesis of this compound derivatives (Maiti, Sridharan, & Menéndez, 2010).
Environmental Chemistry : Mulholland, Akki, Yang, and Ryu (2001) explored the temperature dependence of dichlorodibenzo-p-dioxin and dichlorodibenzofuran isomers, which are structurally related to this compound. Their findings contribute to understanding the formation and environmental impact of such compounds (Mulholland, Akki, Yang, & Ryu, 2001).
Molecular Dynamics and Spectroscopy : Dreier, Bergander, Wegelius, Fröhlich, and Erker (2001) investigated the structural and dynamic features of bis[2-(2-furyl)indenyl]zirconium derivatives. This research provides insight into the dynamic behaviors of compounds structurally related to this compound (Dreier, Bergander, Wegelius, Fröhlich, & Erker, 2001).
Materials Science and Spin-Crossover Complexes : Naggert, Rudnik, Kipgen, Bernien, Nickel, Arruda, Kuch, Näther, and Tuczek (2015) explored spin-crossover complexes containing 4,7-dichloro-1,10-phenanthroline, a compound structurally similar to this compound. Their study on these complexes' physicochemical properties in crystalline bulk and thin films contributes to the understanding of materials with potential electronic applications (Naggert et al., 2015).
Molecular Structure and Cytotoxic Studies : Satheeshkumar, Shankar, Kaminsky, Kalaiselvi, Padma, and Rajendra Prasad (2016) conducted a theoretical and experimental investigation on the molecular structure of 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, a compound similar to this compound, with a focus on its cytotoxic properties. This research is indicative of the potential biological activities of related compounds (Satheeshkumar et al., 2016).
Pharmaceutical Applications : The study by Zhu, Kumar, and Banker (2001) examined oxidized cellulose as a carrier for amine drugs, representing the potential pharmaceutical applications of related compounds. Though not directly studying this compound, this research provides insights into the broader context of drug delivery systems (Zhu, Kumar, & Banker, 2001).
Safety and Hazards
Properties
IUPAC Name |
6,7-dichloro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDWMOMUOSRZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621203 | |
Record name | 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-30-6 | |
Record name | 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.